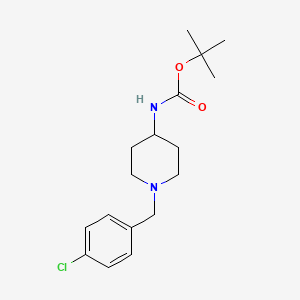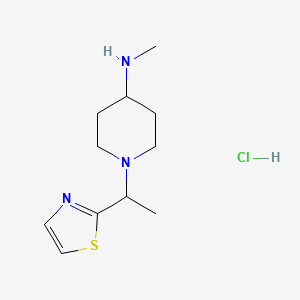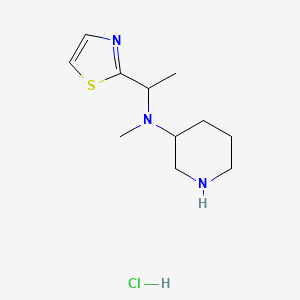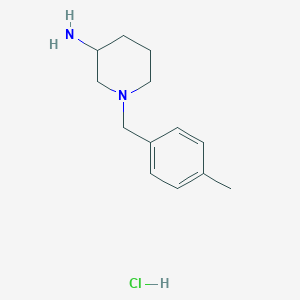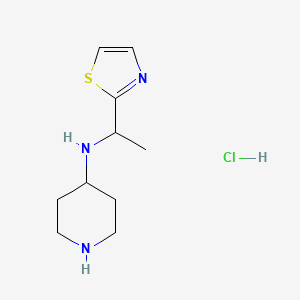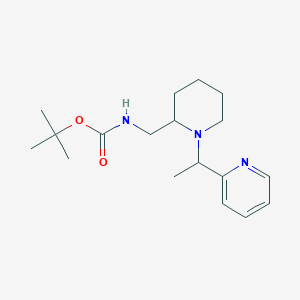
Dracoflavan A
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Dracoflavan A is a novel secotriflavanoid . It’s closely related to Dracoflavan B, which has been identified as a potent and highly selective inhibitor of pancreatic α-amylase . This suggests that this compound may also target pancreatic α-amylase, an enzyme that plays a crucial role in the digestion of dietary carbohydrates .
Mode of Action
Dracoflavan B acts as a non-competitive inhibitor of pancreatic α-amylase . This means it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the digestion of dietary carbohydrates, specifically the breakdown of starches. By inhibiting pancreatic α-amylase, this compound could potentially slow down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after meals .
Result of Action
The inhibition of pancreatic α-amylase by this compound could lead to a slower digestion of carbohydrates and a more gradual increase in blood glucose levels after meals . This could potentially be beneficial for managing conditions like diabetes, where controlling blood glucose levels is important .
Analyse Biochimique
Biochemical Properties
Dracoflavan A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with enzymes involved in oxidative stress responses and inflammation. These interactions often involve the modulation of enzyme activity, either through inhibition or activation, which can influence the overall biochemical pathways within the cell .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defenses and inflammatory responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can bind to enzymes, leading to either their inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in oxidative stress and inflammation. The compound’s ability to modulate enzyme activity and gene expression underscores its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. This compound has shown stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have indicated that this compound can sustain its biochemical and cellular effects, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for mitigating oxidative damage. Additionally, this compound can influence the levels of various metabolites, thereby affecting metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it needs to reach specific cellular compartments to modulate biochemical pathways effectively .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to particular compartments or organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows this compound to interact with key biomolecules and exert its effects on cellular processes .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Dracoflavan A undergoes several types of chemical reactions, including oxidation and coupling reactions . Common reagents used in these reactions include oxidizing agents and coupling reagents . The major products formed from these reactions are various flavonoid derivatives, which are structurally similar to this compound .
Applications De Recherche Scientifique
Dracoflavan A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a natural product for synthetic modifications . In biology and medicine, this compound is researched for its potential therapeutic effects, including anti-inflammatory, anti-bacterial, and anti-tumor activities . It is also being explored for its role in enhancing blood circulation and promoting skin repair . In the industry, this compound is used in the development of natural health products and supplements .
Comparaison Avec Des Composés Similaires
Dracoflavan A is unique among flavonoids due to its secotriflavonoid structure. Similar compounds include dracorhodin, (2S)-5-methoxyflavan-7-ol, and (2S)-5-methoxy-6-methylflavan-7-ol, which are also isolated from Dragon’s Blood . These compounds share some structural similarities but differ in their specific biological activities and therapeutic potentials .
Propriétés
IUPAC Name |
[2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H46O10/c1-28-36(50)25-43(59-49(53)31-18-12-7-13-19-31)34(46(28)56-4)24-35(44-37(51)26-41(54-2)32-20-22-39(57-47(32)44)29-14-8-5-9-15-29)45-38(52)27-42(55-3)33-21-23-40(58-48(33)45)30-16-10-6-11-17-30/h5-19,25-27,35,39-40,50-52H,20-24H2,1-4H3/t39-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQIJACLUQIMIE-ZAQUEYBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CCC(O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CCC(O7)C8=CC=CC=C8)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CC[C@H](O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CC[C@H](O7)C8=CC=CC=C8)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H46O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)
methanone hydrochloride](/img/structure/B3027456.png)
